One of the primary areas of research involving m-Methylstyrene oxide is its mutagenic potential. Mutagens are agents that can cause changes in the genetic material of an organism, potentially leading to mutations and even cancer. Studies have shown that m-Methylstyrene oxide exhibits mutagenic activity in various bacterial test systems, including Escherichia coli and Salmonella typhimurium [].
These studies suggest that m-Methylstyrene oxide reacts with DNA, forming adducts that can lead to mutations. The specific mechanism of this interaction is still being investigated, but research indicates that the abnormal reaction, where the oxide attacks the CH bond instead of the CH2, might play a crucial role in its mutagenic effect [].
m-Methylstyrene oxide also serves as a model compound for studying the reactivity of epoxides, a class of organic compounds with a three-membered ring containing an oxygen atom. These studies aim to understand how the structure and substituents of epoxides influence their reactivity towards various nucleophiles, including biological molecules like DNA [].
2-(3-Methylphenyl)oxirane, also known as (2S)-2-(3-Methylphenyl)oxirane, is an organic compound with the molecular formula . It features a three-membered cyclic ether structure known as an oxirane or epoxide. The compound consists of a methyl group attached to a phenyl ring, which is further connected to an oxirane group. This unique structure imparts specific chemical properties and potential reactivity, making it of interest in various chemical and biological contexts.
Synthesis methods for 2-(3-Methylphenyl)oxirane typically involve:
2-(3-Methylphenyl)oxirane has several potential applications:
Interaction studies involving 2-(3-Methylphenyl)oxirane focus on its reactivity with biological molecules. Research indicates that similar epoxide compounds can interact with nucleophilic sites on proteins and DNA, leading to modifications that may affect cellular functions. Understanding these interactions is crucial for assessing the compound's safety and therapeutic potential .
Several compounds share structural similarities with 2-(3-Methylphenyl)oxirane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Epoxy-3-methylbenzene | C9H10O | Contains a methyl group on the benzene ring |
| 2-(4-Methylphenyl)oxirane | C9H10O | Substituted at the para position |
| 1,2-Epoxypropane | C3H6O | A simpler epoxide lacking aromatic substitution |
| 3-Phenyl-1,2-epoxybutane | C10H12O | Features a longer carbon chain with phenyl substitution |
The uniqueness of 2-(3-Methylphenyl)oxirane lies in its specific substitution pattern on the aromatic ring and its ability to participate in diverse
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides systematic guidelines for naming chemical compounds, including epoxides such as 2-(3-Methylphenyl)oxirane [1]. According to IUPAC conventions, epoxides can be named using two primary methods: the oxirane method and the epoxy method [10].
In the oxirane method, the three-membered ring containing one oxygen atom is designated as the parent structure "oxirane," with substituents named as prefixes [11]. For 2-(3-Methylphenyl)oxirane, the parent structure is oxirane, with a 3-methylphenyl group attached at position 2 of the oxirane ring [1] [3]. The numbering of the oxirane ring begins with the oxygen atom as position 1, followed by the more substituted carbon atom as position 2 [14].
Using the alternative epoxy method, the compound could be named as 1,2-epoxy-2-(3-methylphenyl)ethane, where the epoxy prefix indicates the presence of the three-membered cyclic ether group [10] [14]. However, the oxirane method is more commonly used for this particular compound in scientific literature [1] [3].
The IUPAC name reflects the compound's structural features: the "2-" prefix indicates the position of attachment of the aromatic substituent to the oxirane ring, "3-methylphenyl" describes the aromatic group with a methyl substituent at the meta position, and "oxirane" identifies the three-membered cyclic ether [1] [16].
Digital chemical identifiers such as the InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) provide machine-readable representations of the molecular structure [3]. The InChIKey, a condensed version of the InChI, facilitates web searches and database queries for this compound [3] [1].
These registry numbers and identifiers are essential for tracking 2-(3-Methylphenyl)oxirane in chemical databases, regulatory documents, and scientific literature, ensuring precise identification across different information systems [1] [2].
2-(3-Methylphenyl)oxirane is known by several synonyms in scientific literature and commercial contexts [1]. These alternative names reflect different naming conventions and historical nomenclature practices [2]. The following sections detail the most common synonyms for this compound.
The synonym 3-Methylstyrene oxide derives from the precursor alkene, 3-methylstyrene (also known as m-methylstyrene) [1] [5]. This name indicates that the compound is formed by the oxidation of 3-methylstyrene, resulting in the addition of an oxygen atom across the carbon-carbon double bond to form the epoxide ring [7]. The term "oxide" in this context specifically refers to the epoxidation of the alkene [1] [5]. This nomenclature approach is common for epoxides derived from well-known alkenes, providing a connection to the synthetic pathway of the compound [7] [5].
The synonym m-Methylstyrene oxide employs the older ortho, meta, para (o-, m-, p-) system for designating the position of substituents on aromatic rings [1] [2]. The "m-" prefix indicates that the methyl group is located at the meta position relative to the point of attachment of the styrene group [5]. This naming convention was widely used before the standardization of IUPAC nomenclature and remains common in practical laboratory and industrial contexts [2] [6]. The term is chemically equivalent to 3-methylstyrene oxide but uses the alternative positional designation system [1] [5].
The synonym m-(Epoxyethyl)toluene approaches the naming from a different perspective, using toluene (methylbenzene) as the parent structure [1] [2]. In this name, toluene is considered the base compound, with an epoxyethyl group attached at the meta position relative to the methyl group [2]. The "epoxyethyl" portion refers to the two-carbon chain with an epoxide functionality that connects to the aromatic ring [1]. This naming convention emphasizes the toluene core structure rather than the epoxide functionality [2] [1].
The synonym (3-Methylphenyl)oxirane is a slight variation of the IUPAC name, with the position number placed within the parentheses rather than preceding the entire substituent name [1] [3]. This format is sometimes used in chemical databases and literature, particularly in older publications [2]. The name still correctly identifies the compound as an oxirane (epoxide) with a 3-methylphenyl substituent [1] [3]. This naming convention maintains the same chemical meaning as the IUPAC name but with a minor difference in formatting [3].
2-(3-Methylphenyl)oxirane occupies a specific position within the broader classification of epoxide compounds, defined by its structural features and chemical properties [7] [23]. Understanding its classification provides insight into its chemical behavior and relationship to other epoxide compounds [7].
At the primary level, 2-(3-Methylphenyl)oxirane belongs to the cyclic ether class of compounds, characterized by oxygen atoms incorporated within ring structures [10] [18]. This fundamental classification places it among compounds containing the C-O-C linkage in a cyclic arrangement [7] [23].
As a secondary classification, it falls within the category of three-membered ring heterocycles, specifically those containing one oxygen atom [7] [13]. This three-membered ring structure is a defining characteristic that distinguishes epoxides from other cyclic ethers such as tetrahydrofuran or dioxane [7] [23].
The tertiary classification identifies 2-(3-Methylphenyl)oxirane as an oxirane (epoxide), a specific type of three-membered cyclic ether characterized by high ring strain [13] [23]. This strain results from the forced 60-degree bond angles within the three-membered ring, significantly deviating from the ideal 109.5-degree tetrahedral angle of sp³ hybridized carbon atoms [7] [26]. This ring strain contributes to the distinctive reactivity of epoxides compared to other ethers [7] [23].
At the quaternary level, 2-(3-Methylphenyl)oxirane is classified as an aryl epoxide, indicating the direct attachment of an aromatic ring to the epoxide structure [21] [23]. This structural feature distinguishes it from alkyl epoxides such as ethylene oxide or propylene oxide [7] [23].
The most specific classification identifies 2-(3-Methylphenyl)oxirane as a meta-substituted aryl epoxide, referring to the methyl group positioned at the meta position of the aromatic ring [1] [27]. This precise structural classification places it among a specific subset of aryl epoxides with meta substitution patterns [21] [27].
The following table summarizes the structural classification of 2-(3-Methylphenyl)oxirane within epoxide chemistry:
| Classification Level | Category | Description |
|---|---|---|
| Primary Classification | Cyclic Ether | Compounds containing oxygen atom(s) within a ring structure |
| Secondary Classification | Three-membered Ring Heterocycle | Heterocyclic compounds with a three-atom ring containing oxygen |
| Tertiary Classification | Oxirane (Epoxide) | Specific three-membered cyclic ether with high ring strain |
| Quaternary Classification | Aryl Epoxide | Epoxides with an aromatic ring directly attached to the epoxide ring |
| Specific Classification | Meta-substituted Aryl Epoxide | Aryl epoxide with a methyl substituent at the meta position of the aromatic ring |
Acute Toxic;Irritant;Health Hazard